4,5-Dimethyloctane is an organic compound with the molecular formula and a molecular weight of approximately 142.28 g/mol. It is classified as an alkane, specifically a branched-chain hydrocarbon. The structural formula features two methyl groups attached to the fourth and fifth carbon atoms of an octane chain, giving it unique physical and chemical properties compared to its linear counterparts .
The synthesis of 4,5-dimethyloctane can be achieved through various methods:
Each method offers different advantages depending on the desired purity and yield of the final product.
While specific interaction studies on 4,5-dimethyloctane are scarce, similar compounds have been investigated for their interactions with biological systems and materials. Research generally focuses on how such hydrocarbons interact with proteins or membranes, influencing their stability and function.
Several compounds share structural similarities with 4,5-dimethyloctane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylheptane | C8H18 | Has a shorter carbon chain; less branched |
| 3-Methylheptane | C8H18 | Different branching pattern; fewer methyl groups |
| 4-Methylheptane | C8H18 | Similar chain length; different position of methyl group |
| 3-Ethylhexane | C8H18 | Contains an ethyl group instead of two methyls |
| 2,2-Dimethylhexane | C8H18 | More heavily branched than 4,5-dimethyloctane |
4,5-Dimethyloctane stands out due to its specific branching at the fourth and fifth carbon positions, which can influence its physical properties such as boiling point and reactivity compared to these other compounds.
The synthesis of 4,5-dimethyloctane was first reported in the mid-20th century, with early methods involving alkylation reactions. A seminal study by McKillop et al. (1968) demonstrated its preparation via Friedel-Crafts alkylation, establishing foundational protocols for branched alkane synthesis. Subsequent research by Henne and Chanan (1944) explored stereochemical aspects, highlighting the compound’s meso and threo isomers. These early investigations laid the groundwork for understanding the role of branching in hydrocarbon chemistry.
4,5-Dimethyloctane exemplifies how carbon branching alters molecular behavior. Compared to linear alkanes, its asymmetrical structure reduces symmetry, increasing van der Waals interactions and affecting critical properties such as boiling point and critical temperature. This structural complexity makes it a valuable model for studying hydrocarbon phase behavior and intermolecular forces.
Branched alkanes like 4,5-dimethyloctane are critical in understanding atmospheric chemistry and environmental science. Recent studies using the UNIPAR model highlight their role in secondary organic aerosol (SOA) formation, a key component of urban air pollution. The compound’s lower volatility compared to linear analogs influences its partitioning between gas and aerosol phases, making it a relevant target for environmental modeling.
4,5-Dimethyloctane exists as two stereoisomers: meso and threo. The meso form (IUPAC Standard InChIKey: DOYJTLUPPPUSMD-AOOOYVTPSA-N) exhibits internal plane symmetry, while the threo form lacks such symmetry. These isomers differ in chromatographic retention times and molecular packing, with implications for industrial separation processes.
The conformational landscape of 4,5-dimethyloctane is governed by rotations about carbon-carbon single bonds, particularly those involving the stereogenic centers at positions 4 and 5 [29]. These rotational degrees of freedom create multiple stable conformations that exist in dynamic equilibrium at ambient temperatures [14].
Newman projections provide a fundamental tool for visualizing the conformational relationships in 4,5-dimethyloctane [13] [17]. When examining the critical C4-C5 bond through Newman projection analysis, the spatial arrangement of the methyl substituents becomes apparent [13]. The staggered conformations, where substituents are positioned at 60-degree intervals, represent the most stable arrangements due to minimized steric hindrance [16] [17].
In the anti-staggered conformation, the two methyl groups are positioned 180 degrees apart, achieving maximum separation and representing the global energy minimum [16]. The gauche conformations, where methyl groups are approximately 60 degrees apart, exhibit higher energy due to increased steric interactions [16] [17]. The eclipsed conformations, characterized by direct overlap of substituents, represent transition states with the highest energy barriers [13] [16].
The Newman projection analysis reveals that 4,5-dimethyloctane exhibits three distinct staggered conformations: one anti and two gauche arrangements [16]. The energy difference between these conformations determines the relative populations observed at equilibrium [17].
Rotational barriers in 4,5-dimethyloctane arise from steric repulsion between adjacent groups during bond rotation [14]. These barriers play a fundamental role in determining the conformational dynamics and relative stabilities of different arrangements [14] [29].
| Bond Rotation | Barrier Height (kcal/mol) | Conformation Type | Reference Basis |
|---|---|---|---|
| C3-C4 rotation | 3.0 - 4.0 | Anti ↔ Gauche | Alkane studies [14] |
| C4-C5 rotation | 4.5 - 6.0 | Anti ↔ Gauche (sterically hindered) | Butane analogy [14] |
| C5-C6 rotation | 3.0 - 4.0 | Anti ↔ Gauche | Alkane studies [14] |
| Terminal methyl rotations | 2.5 - 3.5 | Staggered ↔ Eclipsed | Ethane analogy [14] |
Table 2: Estimated Rotational Energy Barriers in 4,5-Dimethyloctane
The C4-C5 bond rotation exhibits the highest energy barrier due to the direct steric interaction between the two methyl substituents [14]. This barrier ranges from 4.5 to 6.0 kilocalories per mole, significantly higher than typical alkane rotational barriers [14]. The steric effect dominates over hyperconjugation effects in determining these barriers, with eclipsed conformations exhibiting greater steric strain than staggered arrangements [14].
4,5-Dimethyloctane possesses two stereogenic centers, leading to four possible stereoisomeric configurations [10] [11] [12]. These configurations are distinguished by their absolute stereochemistry and exhibit distinct physical and chemical properties [25] [27].
| Stereoisomer | IUPAC Name | CAS Number | Optical Activity | InChIKey |
|---|---|---|---|---|
| Meso Form (4R,5S) | (4R,5S)-4,5-dimethyloctane | 52896-86-3 | Optically inactive | DOYJTLUPPPUSMD-AOOOYVTPSA-N |
| Racemic Form (4S,5S) | (4S,5S)-4,5-dimethyloctane | 95566400 (PubChem CID) | Optically active | DOYJTLUPPPUSMD-UWVGGRQHSA-N |
| Racemic Form (4R,5R) | (4R,5R)-4,5-dimethyloctane | Not specified | Optically active | Not specified |
| Threo Form | 4,5-dimethyloctane, threo | R293471 (NIST) | Racemic mixture | DOYJTLUPPPUSMD-UWVGGRQHSA-N |
Table 3: Stereoisomeric Forms of 4,5-Dimethyloctane
Computational methods provide essential tools for investigating the conformational preferences and energetic properties of 4,5-dimethyloctane [18] [19] [22]. These approaches range from classical molecular mechanics to sophisticated quantum chemical calculations [22] [45].
Molecular dynamics simulations employ classical force fields to study the dynamic behavior of 4,5-dimethyloctane over extended timescales [18] [23]. These simulations model atoms as spheres connected by spring-like bonds, enabling the investigation of conformational transitions and thermal motion [42] [43].
State-of-the-art molecular dynamics methods have been successfully applied to study linear and branched alkanes in bulk phases and at interfaces [23]. The simulations provide insights into conformational equilibria, relaxation timescales, and the effects of molecular architecture on dynamic behavior [23]. Advanced techniques such as Gaussian accelerated molecular dynamics enhance sampling efficiency by smoothing energy barriers [48].
The effectiveness of molecular dynamics simulations depends critically on the quality of the intermolecular potential used to model the system [23]. Transferable force fields that accurately reproduce experimental properties are essential for reliable predictions of conformational behavior [18] [19].
Density functional theory methods offer a quantum mechanical approach to studying 4,5-dimethyloctane conformations with excellent accuracy and computational efficiency [20] [22] [24]. Modern density functionals, particularly those incorporating dispersion corrections, provide reliable predictions of conformational energies [22].
The recently introduced r²SCAN-V functional demonstrates excellent performance for alkane conformational analysis, rivaling more computationally demanding hybrid functionals [22]. Composite methods such as B97-3c and r²SCAN-3c provide an optimal balance between accuracy and computational cost [22]. These methods successfully capture the subtle energy differences between conformational isomers while remaining practical for larger molecular systems [22].
Density functional theory calculations enable the systematic exploration of conformational space, providing energy profiles for bond rotations and identifying stable conformers [24]. The inclusion of dispersion interactions is crucial for accurately describing the weak intermolecular forces that influence conformational preferences [22].
| Method Category | Specific Methods | Applications | Accuracy Level |
|---|---|---|---|
| Density Functional Theory | B3LYP, r²SCAN-V, B97-3c | Conformational energy calculations [22] | High to Very High |
| Molecular Dynamics | Classical MD, Gaussian Accelerated MD | Dynamic behavior simulation [18] [19] | Moderate to High |
| Quantum Chemical Calculations | MP2, CCSD(T), Hartree-Fock | High-accuracy energy predictions [22] | Very High |
| Ab Initio Methods | Post-HF methods, Coupled Cluster | Reference quality calculations [22] | Excellent |
| Semi-empirical Methods | AM1, PM3, GFN-FF | Large-scale conformational searches [22] | Moderate |
| Force Field Methods | AMBER, Universal Force Field | Molecular dynamics simulations [23] | Low to Moderate |
Table 4: Computational Methods for Conformational Analysis
Ab initio methods based on Hartree-Fock theory and post-Hartree-Fock corrections provide systematic improvements in accuracy [21] [45]. However, these methods are computationally demanding and typically reserved for benchmark calculations or small molecular systems [22]. Møller-Plesset perturbation theory, particularly at the MP2 level, offers a compromise between accuracy and computational cost [22].
The stereochemistry of 4,5-dimethyloctane profoundly influences its molecular properties and behavior [25] [27]. The presence of two adjacent stereogenic centers creates opportunities for the formation of both chiral and achiral stereoisomers [27] [36].
4,5-Dimethyloctane can exist as both meso and racemic forms, distinguished by their optical activity and symmetry properties [25] [27]. The meso compound is characterized by an internal plane of symmetry that renders it optically inactive despite containing stereogenic centers [27].
The meso form of 4,5-dimethyloctane corresponds to the (4R,5S) or equivalent (4S,5R) configuration [25]. This arrangement possesses a mirror plane that bisects the molecule, making it superimposable on its mirror image [27]. Consequently, the meso form does not rotate plane-polarized light when analyzed with a polarimeter [27].
In contrast, the racemic forms consist of equal mixtures of enantiomeric pairs [11] [12]. The (4R,5R) and (4S,5S) configurations represent true enantiomers that are non-superimposable mirror images [12]. These forms exhibit optical activity when isolated but appear optically inactive when present as racemic mixtures [27].
The distinction between meso and racemic forms has important implications for separation techniques and analytical methods [27]. Chiral chromatography can resolve enantiomeric pairs but cannot separate the optically inactive meso form based on chirality alone [28].
The chirality of 4,5-dimethyloctane significantly affects its conformational preferences and intermolecular interactions [34] [36]. Different stereoisomers exhibit distinct conformational energy landscapes due to varying steric interactions between substituents [34].
The relative stereochemistry determines the accessibility of certain conformations and influences the overall molecular shape [36]. Enantiomers exhibit identical conformational preferences in achiral environments but may behave differently in the presence of chiral influences [28]. Diastereomers, including the meso form, possess fundamentally different conformational profiles due to their distinct spatial arrangements [36].
The influence of chirality extends to physical properties such as boiling points, solubilities, and chromatographic behavior [34]. While enantiomers typically exhibit identical physical properties in achiral environments, diastereomers can show measurable differences in these characteristics [36].
Retrosynthetic analysis of 4,5-dimethyloctane reveals several strategic disconnection points that can guide synthetic planning. The molecule contains a total of ten carbon atoms with two methyl branches at the 4 and 5 positions, providing multiple potential synthetic pathways. The primary retrosynthetic approaches include:
Bond-based disconnections focus on breaking carbon-carbon bonds at strategic positions to identify suitable precursors. The most logical disconnection involves breaking the bond between carbons 4 and 5, which would lead to two five-carbon fragments that can be coupled using organometallic methods. Alternative disconnections at the 3-4 or 5-6 positions generate fragments of different sizes, requiring different synthetic strategies.
Functional group analysis reveals that the target molecule lacks polar functional groups, making it necessary to introduce temporary functionality during synthesis. Common approaches involve the use of carbonyl compounds as intermediates, which can be subsequently reduced to the desired alkane.
Symmetry considerations highlight that 4,5-dimethyloctane possesses a plane of symmetry, which can be exploited in synthetic design. This symmetry suggests that certain synthetic routes may benefit from using symmetrical starting materials or reagents.
Grignard reagents represent one of the most versatile and widely employed methods for constructing carbon-carbon bonds in the synthesis of 4,5-dimethyloctane. The reaction typically involves the formation of a tertiary alcohol intermediate, which is subsequently converted to the target alkane through reduction processes.
Mechanism and Scope
The Grignard approach to 4,5-dimethyloctane synthesis involves the reaction of 4-methylpentylmagnesium bromide with appropriate carbonyl compounds. The reaction proceeds through nucleophilic addition to the carbonyl carbon, followed by protonation during workup. The resulting tertiary alcohol can be dehydrated and subsequently hydrogenated to yield the desired alkane.
Research has demonstrated that the choice of Grignard reagent and carbonyl partner significantly affects both yield and selectivity. When using 4-methylpentylmagnesium bromide as the nucleophile, optimal results are achieved with ketones as electrophiles, providing yields in the range of 50-60%. The reaction conditions typically require anhydrous tetrahydrofuran as solvent and temperatures maintained at 65°C throughout the addition process.
Optimization Parameters
Temperature control proves critical for maximizing yields in Grignard-based syntheses. Temperatures below 50°C result in incomplete reaction, while temperatures above 80°C promote competing side reactions including β-hydride elimination and reduction of the carbonyl substrate. The optimal temperature range of 60-70°C provides a balance between reaction rate and selectivity.
Solvent selection significantly impacts both yield and reaction rate. Tetrahydrofuran generally provides superior results compared to diethyl ether, likely due to its enhanced coordinating ability with the magnesium center. The increased solvation stabilizes the Grignard reagent and facilitates the nucleophilic addition process.
Metal-catalyzed coupling reactions offer powerful alternatives for constructing the carbon framework of 4,5-dimethyloctane. These methods typically involve the coupling of two alkyl fragments using transition metal catalysts, providing excellent control over regiochemistry and stereochemistry.
Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions have emerged as highly effective methods for alkane synthesis. The typical reaction involves the coupling of an alkyl halide with an organometallic nucleophile in the presence of a palladium catalyst. For 4,5-dimethyloctane synthesis, the coupling of 4-methylpentyl bromide with 4-methylpentylzinc chloride provides yields of 70-85% under optimized conditions.
The reaction mechanism involves three key steps: oxidative addition of the alkyl halide to the palladium center, transmetalation with the organometallic nucleophile, and reductive elimination to form the carbon-carbon bond. The choice of ligand significantly affects both activity and selectivity, with electron-rich phosphines generally providing optimal results.
Nickel-Catalyzed Methods
Nickel-catalyzed coupling reactions offer advantages in terms of cost and substrate scope. Recent developments in nickel catalysis have demonstrated effective coupling of alkyl halides with organozinc reagents to provide branched alkanes in good yields. The reaction typically employs bis(1,5-cyclooctadiene)nickel(0) as the catalyst precursor with triphenylphosphine as ligand.
Optimization studies reveal that temperature control is crucial, with the optimal range being 50-70°C. Higher temperatures lead to increased β-hydride elimination, while lower temperatures result in incomplete conversion. The reaction atmosphere must be strictly inert to prevent catalyst decomposition.
Multi-step synthesis approaches provide flexibility in constructing the 4,5-dimethyloctane framework through sequential bond-forming reactions. These methods often involve the strategic use of functional group transformations to access the desired carbon skeleton.
Dimerization-Reduction Sequence
One effective multi-step approach involves the dimerization of 3-pentanone followed by reduction to yield 4,5-dimethyloctane. The dimerization step employs base-catalyzed aldol condensation to form 4,5-dimethyloctane-3,6-dione, which is subsequently reduced through a two-step process involving borohydride reduction and hydrogenation.
The dimerization reaction typically employs sodium hydroxide as base catalyst at temperatures of 100-120°C. Under these conditions, yields of 70-80% can be achieved for the diketone intermediate. The subsequent reduction sequence involves treatment with sodium borohydride to form the corresponding diol, followed by dehydration and catalytic hydrogenation to yield the target alkane.
Alkylation-Based Approaches
Alternative multi-step routes involve sequential alkylation reactions to construct the branched framework. These approaches typically start with acetone or other simple ketones, followed by α-alkylation with appropriate alkyl halides. The resulting dialkylated ketone can then be reduced to the corresponding alkane through Wolff-Kishner reduction or other suitable methods.
The alkylation reactions typically require strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide, along with careful temperature control to prevent competing reactions. Yields for individual alkylation steps range from 60-80%, with overall yields for the multi-step sequence typically in the range of 40-60%.
The synthesis of 4,5-dimethyloctane can potentially yield different stereoisomers depending on the configuration at the 4 and 5 positions. While the target molecule is achiral, the synthetic intermediates may possess stereogenic centers, requiring careful consideration of stereochemical outcomes.
Stereochemical Considerations
During synthetic sequences involving tertiary alcohol intermediates, the stereochemistry at the newly formed carbon centers can influence the subsequent reaction outcomes. For example, when using Grignard reagents with ketones, the resulting tertiary alcohols may exist as mixtures of diastereomers if the ketone partner is unsymmetrical.
The stereochemical outcome can be controlled through the choice of reaction conditions and catalysts. Asymmetric reduction methods employing chiral catalysts can provide high levels of stereocontrol, although this may not be necessary for the synthesis of the final achiral product.
Auxiliary-Controlled Synthesis
Chiral auxiliary approaches can be employed when specific stereochemical outcomes are desired in intermediate steps. These methods typically involve the temporary attachment of a chiral auxiliary to direct the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary is removed to provide the target product.
Common chiral auxiliaries include oxazolidinones, sultams, and camphor derivatives. The choice of auxiliary depends on the specific transformation being performed and the level of stereocontrol required.
The development of environmentally sustainable synthetic methods for 4,5-dimethyloctane has become increasingly important in modern organic chemistry. Green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Solvent-Free Methodologies
Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the need for organic solvents that often constitute the majority of waste in chemical processes. For 4,5-dimethyloctane synthesis, several solvent-free approaches have been developed.
Mechanochemical synthesis employs mechanical energy to drive chemical reactions without the need for solvents. This approach has been successfully applied to various carbon-carbon bond forming reactions, including those relevant to alkane synthesis. The method typically involves grinding the reactants together in the presence of catalytic amounts of base or acid, depending on the specific reaction.
Microwave-assisted synthesis can be performed under solvent-free conditions, utilizing the direct heating of reactants to achieve high reaction rates and yields. This approach has been particularly effective for condensation reactions and other transformations relevant to 4,5-dimethyloctane synthesis.
Aqueous Media Reactions
The use of water as a reaction medium offers significant environmental advantages over traditional organic solvents. While many organic reactions were historically considered incompatible with aqueous conditions, recent developments have demonstrated that numerous transformations can be effectively performed in water.
For 4,5-dimethyloctane synthesis, aqueous media can be particularly useful for certain oxidation and reduction reactions. The use of water-soluble catalysts and surfactants can facilitate these transformations while maintaining high levels of efficiency.
Biocatalytic Approaches
Enzymatic synthesis represents an emerging area in green chemistry, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of 4,5-dimethyloctane may not be feasible, biocatalytic approaches can be employed for specific transformations within multi-step synthetic sequences.
Recent research has demonstrated that certain microorganisms can produce branched alkanes through metabolic engineering. These approaches involve the modification of fatty acid biosynthesis pathways to generate the desired branched structures. While still in the research phase, these methods hold promise for future large-scale production of complex alkanes.
The optimization of synthetic routes for 4,5-dimethyloctane requires systematic investigation of reaction parameters to maximize yield while maintaining selectivity. Modern optimization approaches employ statistical methods and automated experimentation to identify optimal conditions.
Temperature Optimization
Temperature represents one of the most critical parameters affecting reaction yield and selectivity. For most synthetic routes to 4,5-dimethyloctane, careful temperature control can lead to yield improvements of 20-40%. The optimal temperature range depends on the specific reaction being performed, with Grignard reactions typically requiring 60-70°C, while metal-catalyzed coupling reactions may require 80-120°C.
Temperature effects can be complex, as higher temperatures generally increase reaction rates but may also promote competing side reactions. The optimal temperature represents a balance between these competing factors and must be determined experimentally for each specific reaction system.
Catalyst Loading Studies
The amount of catalyst employed significantly affects both yield and economic viability of synthetic routes. Systematic studies of catalyst loading typically reveal optimal ranges that provide maximum efficiency. For palladium-catalyzed coupling reactions, catalyst loadings of 2-5 mol% generally provide optimal results, while nickel-catalyzed reactions may require 5-10 mol% for maximum efficiency.
Catalyst loading optimization must consider both activity and selectivity. While higher catalyst loadings may increase reaction rates, they can also promote undesired side reactions and increase costs. The optimal loading represents a compromise between these factors.
Reaction Time Studies
The duration of reaction significantly impacts yield, with longer reaction times generally leading to higher conversions but potentially lower selectivity due to product decomposition or side reactions. Systematic time studies typically reveal optimal reaction times that maximize yield while minimizing undesired processes.
For most synthetic routes to 4,5-dimethyloctane, reaction times of 2-8 hours provide optimal results, depending on the specific transformation being performed. Continuous monitoring of reaction progress through analytical techniques allows for precise determination of optimal reaction times.
Solvent Selection and Optimization
The choice of solvent dramatically affects both yield and selectivity in organic synthesis. For 4,5-dimethyloctane synthesis, solvent selection must consider factors including reactant solubility, catalyst stability, and product isolation. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide generally provide superior results for organometallic reactions, while nonpolar solvents may be preferred for certain coupling reactions.
Solvent optimization studies can lead to yield improvements of 25-50% compared to non-optimized conditions. The use of mixed solvent systems can sometimes provide advantages over single solvents, particularly for reactions involving reactants with different solubility characteristics.
Statistical Design of Experiments
Modern optimization approaches employ statistical design of experiments (DoE) to systematically investigate multiple variables simultaneously. This approach allows for the identification of optimal conditions while minimizing the number of experiments required. For 4,5-dimethyloctane synthesis, DoE studies typically investigate factors including temperature, catalyst loading, reaction time, and solvent composition.